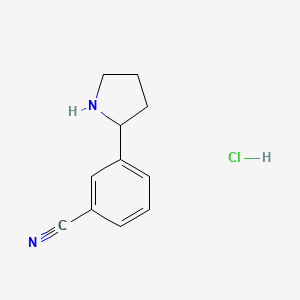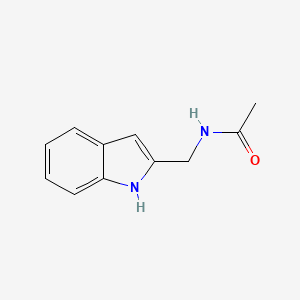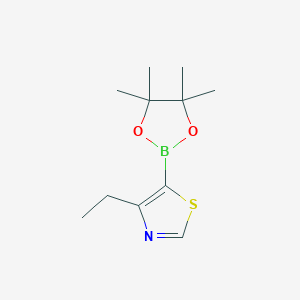
5-(Azepan-1-yl)pyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Azepan-1-yl)pyridine-2-carbonitrile, also known as APC or AZD0328, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. APC is a small molecule inhibitor of the TLR7 and TLR8 receptors, which are involved in the immune response to viral infections. In
Wirkmechanismus
5-(Azepan-1-yl)pyridine-2-carbonitrile binds to the TLR7 and TLR8 receptors and prevents their activation by viral RNA. This inhibition leads to a decrease in the production of pro-inflammatory cytokines, such as interferon-alpha and tumor necrosis factor-alpha, which are involved in the immune response to viral infections. By reducing the immune response, this compound can prevent tissue damage and other complications associated with viral infections.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on the TLR7 and TLR8 receptors, with an IC50 value of 0.5 μM and 0.9 μM, respectively. In vitro studies have also shown that this compound can reduce the production of pro-inflammatory cytokines, such as interferon-alpha and tumor necrosis factor-alpha, in response to viral RNA. In vivo studies have demonstrated that this compound can protect mice from lethal doses of influenza virus and reduce lung inflammation and viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(Azepan-1-yl)pyridine-2-carbonitrile in lab experiments is its specificity for the TLR7 and TLR8 receptors. This specificity allows researchers to study the role of these receptors in the immune response to viral infections without affecting other parts of the immune system. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 5-(Azepan-1-yl)pyridine-2-carbonitrile. One potential application is in the development of antiviral drugs for the treatment of influenza and other viral infections. Another potential application is in the study of the role of TLR7 and TLR8 receptors in autoimmune diseases, such as lupus and rheumatoid arthritis. Additionally, the synthesis of analogs of this compound with improved solubility and potency could lead to the development of more effective drugs.
Synthesemethoden
The synthesis of 5-(Azepan-1-yl)pyridine-2-carbonitrile involves a multi-step process that starts with the reaction of 2-cyanopyridine with 1-aminooctane in the presence of a palladium catalyst to form 5-(azepan-1-yl)pyridine-2-carboxamide. This intermediate is then treated with trifluoroacetic acid to remove the carboxamide group and form this compound. The overall yield of this process is approximately 20%.
Wissenschaftliche Forschungsanwendungen
5-(Azepan-1-yl)pyridine-2-carbonitrile has been studied extensively in the context of viral infections, particularly in the development of antiviral drugs. TLR7 and TLR8 receptors are involved in the recognition of viral RNA, and their activation triggers the immune response. By inhibiting these receptors, this compound can prevent the immune system from overreacting to viral infections, which can lead to tissue damage and other complications.
Eigenschaften
IUPAC Name |
5-(azepan-1-yl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c13-9-11-5-6-12(10-14-11)15-7-3-1-2-4-8-15/h5-6,10H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDWJRJOWDUCQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(3-bromo-4-phenylmethoxyphenyl)methyl]-3-pyridin-2-yloxypropan-1-amine](/img/structure/B7580362.png)
![2-[2-[[2-(1H-benzimidazol-2-yl)ethylamino]methyl]phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B7580370.png)



![[3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-(thiadiazol-4-yl)methanone](/img/structure/B7580402.png)
![Ethyl 4-{[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]amino}piperidine-1-carboxylate](/img/structure/B7580411.png)

